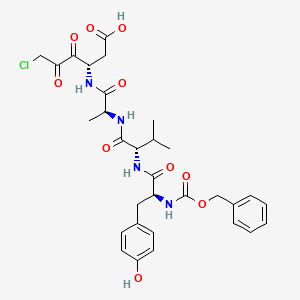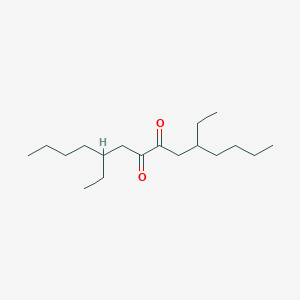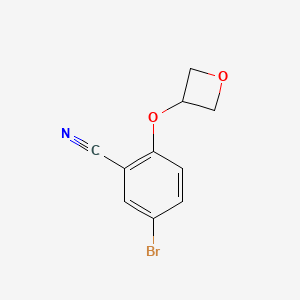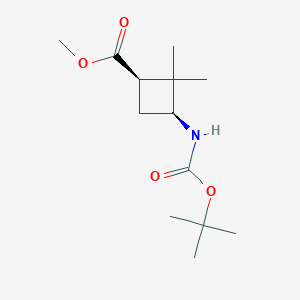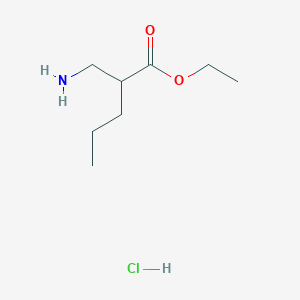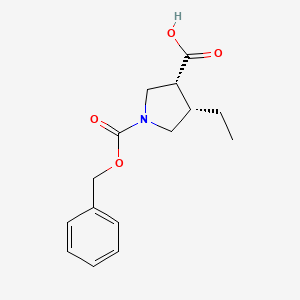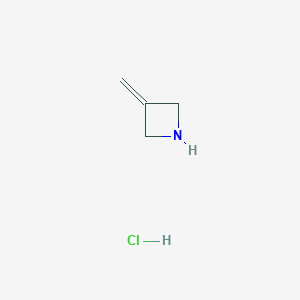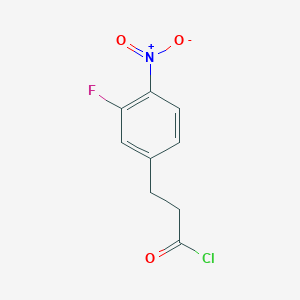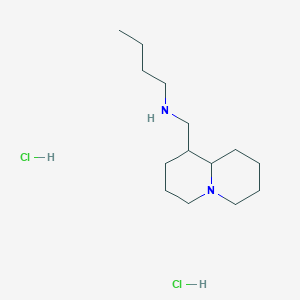
N-(Octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride
Descripción general
Descripción
N-(Octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride, also referred to as N-OHQMBD, is a synthetic compound that is used in various scientific research applications. It has a wide range of applications in biochemistry and physiology, and is also used in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
N-(Octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride has been explored in various synthetic routes to produce heterocyclic compounds. For instance, it has been involved in addition reactions with heterocyclic compounds leading to the synthesis of dihydro-H-quinolizinones and other complex structures, demonstrating its utility in producing diverse heterocyclic frameworks essential for pharmaceutical research and material science (Acheson, Wallis, & Woollard, 1979).
Photophysics and Biological Applications
New NIR dyes based on quinolizino[1,9-hi]phenoxazin-6-iminium chlorides, constructed from derivatives of this compound, exhibit significant photophysical properties. These fluorophores, showing absorption and emission maxima up to 675 and 712 nm respectively, highlight the compound's potential in developing biological assays and sensing tools (Raju, Leitão, Sousa, Coutinho, & Gonçalves, 2020). Additionally, their antifungal activity against Saccharomyces cerevisiae suggests a potential for therapeutic applications, especially with modifications at the 14-amino position affecting their biological activity.
Antioxidant and Antibacterial Properties
Phenolic esters and amides of related quinoline compounds have been synthesized and evaluated for antioxidant and antibacterial activities. These studies reveal the potential of N-(Octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride derivatives to act as effective antioxidants and antibacterials, providing a foundation for the development of new therapeutic agents (Shankerrao, Bodke, & Mety, 2013).
Catalytic and Synthetic Applications
Research into palladium complexes catalyzed telomerization of arylamines with butadiene and their cyclization into quinoline derivatives has shown that derivatives of N-(Octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride can be used to synthesize complex organic structures. These findings open avenues for creating substances with potential application in the chemical industry, including the production of unique polymer materials and biologically active compounds (Zaripov, Khusnitdinov, Ganieva, Ishberdina, Khusnitdinov, & Abdrakhmanov, 2022).
Propiedades
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-3-9-15-12-13-7-6-11-16-10-5-4-8-14(13)16;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCLWOZZNCJNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1CCCN2C1CCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



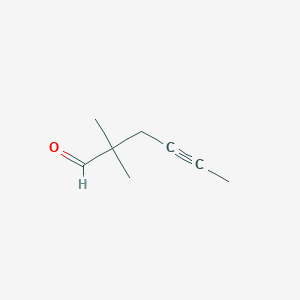
![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)
